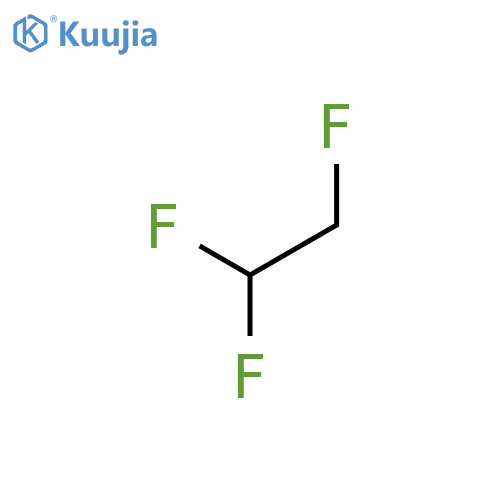Cas no 430-66-0 (1,1,2-trifluoroethane)

1,1,2-trifluoroethane structure
商品名:1,1,2-trifluoroethane
1,1,2-trifluoroethane 化学的及び物理的性質
名前と識別子
-
- 1,1,2-trifluoroethane
- 1,1,2-Trifluoroethane (FC-143)
- 1,1,2-trifluoro-ethane
- 1,2,2-trifluoroethane
- CH2FCHF2
- EINECS 207-066-1
- Ethane,1,1,2-trifluoro
- FC 143
- R 143
- DTXSID8073182
- MFCD00039280
- BRN 1731624
- Ethane, 1,1,2-trifluoro-
- 430-66-0
- 1,1,2-TRIFLUOROETHANE (FC-143) 99.5%
- FT-0605990
- NS00043349
- HFC-143
- FREON 143
- AKOS006230459
-
- MDL: MFCD00039280
- インチ: InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
- InChIKey: WGZYQOSEVSXDNI-UHFFFAOYSA-N
- ほほえんだ: FC(F)CF
計算された属性
- せいみつぶんしりょう: 84.01870
- どういたいしつりょう: 84.018685
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 18.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.0378 (rough estimate)
- ゆうかいてん: -84°C
- ふってん: 5°C
- フラッシュポイント: °C
- 屈折率: 1.3234 (estimate)
- PSA: 0.00000
- LogP: 1.22100
1,1,2-trifluoroethane セキュリティ情報
1,1,2-trifluoroethane 税関データ
- 税関コード:2903399090
- 税関データ:
中国税関コード:
2903399090概要:
290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1,1,2-trifluoroethane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB104227-5 g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 5 g |
€432.50 | 2023-07-20 | |
| abcr | AB104227-10 g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 10 g |
€687.50 | 2023-07-20 | |
| abcr | AB104227-5g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 5g |
€432.50 | 2023-09-19 | |
| abcr | AB104227-10g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 10g |
€687.50 | 2023-09-19 |
1,1,2-trifluoroethane 関連文献
-
1. 849. Fluoro-olefins. Part I. The synthesis of hexafluorobuta-1 : 3-dieneR. N. Haszeldine J. Chem. Soc. 1952 4423
-
R. Fields,R. N. Haszeldine,N. F. Wood J. Chem. Soc. C 1970 744
-
Justin D. Moody,Don VanDerveer,Dennis W. Smith Jr.,Scott T. Iacono Org. Biomol. Chem. 2011 9 4842
-
4. Rotational isomerism. Part XI. The nuclear magnetic resonance spectra and rotational isomerism of 1,2-difluoro- and 1,1,2-trifluoroethaneR. J. Abraham,R. H. Kemp J. Chem. Soc. B 1971 1240
-
5. Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethyleneR. N. Haszeldine,B. R. Steele J. Chem. Soc. 1954 3747
430-66-0 (1,1,2-trifluoroethane) 関連製品
- 359-35-3(1,1,2,2-tetrafluoroethane)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
